molecular formula C10H11BrO B3001482 7-(Bromomethyl)isochromane CAS No. 2228574-75-0

7-(Bromomethyl)isochromane

Cat. No.: B3001482
CAS No.: 2228574-75-0
M. Wt: 227.101
InChI Key: RYECFMPGACQUAL-UHFFFAOYSA-N
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Description

7-(Bromomethyl)isochromane is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. It is a derivative of isochromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The bromomethyl group at the 7th position of the isochromane ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

7-(Bromomethyl)isochromane has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Research has shown potential antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

Target of Action

Isochromane derivatives have been studied for their potential biological activity

Mode of Action

Bromomethyl-substituted compounds have been shown to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This interaction can lead to changes in DNA structure and function, potentially affecting cellular processes.

Biochemical Pathways

Isochromane derivatives are known to be involved in various chemical reactions of cells . They are derived from acetate/malonate units via the polyketide pathway . The exact pathways affected by 7-(Bromomethyl)isochromane and their downstream effects would require further investigation.

Pharmacokinetics

The molecular weight of this compound is 227.101, which is within the range generally favorable for oral bioavailability.

Result of Action

Bromomethyl-substituted compounds have been shown to crosslink with dna and intercalate between dna bases . This can lead to changes in DNA structure and function, potentially affecting cellular processes.

Safety and Hazards

The safety data sheet for isochromane indicates that it is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle it with care, using protective equipment and working in a well-ventilated area .

Future Directions

Isochromans are well recognized in drug discovery and produce diverse therapeutically related applications in pharmacological practices . They have multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Therefore, the development of versatile synthetic methods of isochromane derivatives like “7-(Bromomethyl)isochromane” is an important research topic in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)isochromane typically involves the bromination of isochromane derivatives. One common method is the bromination of 7-methylisochromane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters, thereby improving efficiency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)isochromane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted isochromanes.

    Oxidation: The compound can be oxidized using oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene, resulting in the formation of isochromanones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene in the presence of organocatalysts.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted isochromanes with various functional groups.

    Oxidation: Isochromanones.

    Reduction: Methyl-substituted isochromanes.

Comparison with Similar Compounds

    Isochroman: A parent compound with a similar bicyclic structure but lacking the bromomethyl group.

    7-(Bromomethyl)isochromanone: A derivative with a carbonyl group at the 1-position, offering different reactivity and applications.

    2,3-Dihydrobenzofuran: A structurally related compound with a furan ring instead of a tetrahydropyran ring.

Uniqueness: 7-(Bromomethyl)isochromane is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .

Properties

IUPAC Name

7-(bromomethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECFMPGACQUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228574-75-0
Record name 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
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